3,3-Dibromoacrylic acid

Catalog No.
S764445
CAS No.
1578-21-8
M.F
C3H2Br2O2
M. Wt
229.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dibromoacrylic acid

CAS Number

1578-21-8

Product Name

3,3-Dibromoacrylic acid

IUPAC Name

3,3-dibromoprop-2-enoic acid

Molecular Formula

C3H2Br2O2

Molecular Weight

229.85 g/mol

InChI

InChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7)

InChI Key

VWWPGQPTCCQNIO-UHFFFAOYSA-N

SMILES

C(=C(Br)Br)C(=O)O

solubility

0.15 M

Synonyms

3,3-Dibromoacrylic acid

Canonical SMILES

C(=C(Br)Br)C(=O)O

While resources like PubChem [] and MedChemExpress [] do list the compound and its properties, they do not mention any specific research areas where it is actively being used.

Potential Research Areas:

Based on its chemical structure, 3,3-Dibromoacrylic Acid might hold potential for research in various areas, but these are speculative and require further investigation:

  • Bromination studies: Due to the presence of two bromine atoms, the compound could be of interest in studies investigating the mechanisms and applications of bromination reactions.
  • Disinfection byproducts: Some resources mention 3,3-Dibromoacrylic Acid as a byproduct of chlorination in water treatment []. It could be relevant in research on the formation and potential health effects of disinfection byproducts.
  • Organic synthesis: The presence of a double bond and a carboxylic acid group suggests potential applications in organic synthesis as a building block for more complex molecules.

3,3-Dibromoacrylic acid is an organic compound with the chemical formula C₃H₂Br₂O₂. It is characterized by the presence of two bromine atoms attached to the third carbon of the acrylic acid backbone, making it a dibromo derivative of acrylic acid. This compound appears as a colorless to pale yellow liquid and is known for its reactivity due to the presence of both alkene and carboxylic acid functional groups. Its molecular structure allows for various chemical transformations and applications in organic synthesis and medicinal chemistry .

Due to its functional groups:

  • Nucleophilic Addition: The double bond in the acrylic acid moiety can undergo nucleophilic addition reactions, where nucleophiles can attack the electrophilic carbon atom.
  • Esterification: This compound can react with alcohols to form esters, particularly under acidic conditions.
  • Hydrolysis: In aqueous conditions, 3,3-dibromoacrylic acid can undergo hydrolysis, leading to the formation of 2-bromoacrylic acid and other products .
  • Elimination Reactions: Under certain conditions, it may also undergo elimination reactions to yield alkenes.

The synthesis of 3,3-dibromoacrylic acid can be achieved through various methods:

  • Bromination of Acrylic Acid: The most common method involves the bromination of acrylic acid using bromine or other brominating agents under controlled conditions. This reaction typically occurs at the double bond.
  • Use of Brominated Reagents: Alternative synthetic routes may involve using brominated reagents in the presence of acrylic acid derivatives.
  • Hydrolysis of Precursor Compounds: Some synthetic strategies include hydrolysis of dibrominated precursors that yield 3,3-dibromoacrylic acid as a product .

3,3-Dibromoacrylic acid finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Due to its reactive double bond, it can be used in polymerization processes to create new materials.
  • Medicinal Chemistry: The compound's unique structure allows for potential development into bioactive molecules with therapeutic applications .

Several compounds share structural similarities with 3,3-dibromoacrylic acid:

Compound NameChemical FormulaKey Characteristics
Acrylic AcidC₃H₄O₂Simplest unsaturated carboxylic acid; no bromine atoms
2-Bromoacrylic AcidC₃H₃BrO₂Contains one bromine atom; different reactivity
2,3-Dibromopropanoic AcidC₃H₄Br₂O₂Contains two bromines on adjacent carbons; more stable
2,4-Dibromobutanoic AcidC₄H₈Br₂O₂Similar dibromo structure but longer carbon chain

The uniqueness of 3,3-dibromoacrylic acid lies in its specific placement of bromine atoms on the third carbon of the acrylic backbone, which influences its reactivity and potential applications compared to other similar compounds .

The development of 3,3-Dibromoacrylic acid is situated within the broader evolution of acrylic chemistry, which has a rich history dating back to the early 20th century. While specific details about the first synthesis of 3,3-Dibromoacrylic acid are not extensively documented in the literature, the chemistry of halogenated acrylic compounds gained significant attention following the patenting of polymethyl methacrylate (PMMA) by Röhm & Haas AG in 1928. This milestone in acrylic chemistry catalyzed research into various acrylic acid derivatives, including halogenated variants.

The foundations for understanding halogenated carboxylic acids were established much earlier, with Alexander Borodin's seminal work in 1861 on the treatment of silver salts of valeric and butyric acids with bromine vapors to produce monobrominated acid derivatives. This pioneering research laid the groundwork for developing bromination methods that would eventually lead to compounds like 3,3-Dibromoacrylic acid. Throughout the 20th century, advancements in halogenation techniques gradually improved the synthesis and characterization of halogenated acrylic acids, positioning 3,3-Dibromoacrylic acid as a valuable synthetic intermediate.

Significance in Halogenated Carboxylic Acid Chemistry

3,3-Dibromoacrylic acid occupies a distinct position within halogenated carboxylic acid chemistry due to its unique structural features. The presence of two bromine atoms at the terminal carbon (C-3) of the acrylic acid skeleton creates a compound with specialized reactivity patterns. Unlike its isomer 2,3-Dibromoacrylic acid, which features bromine atoms at adjacent carbon atoms, the geminal dibromo arrangement in 3,3-Dibromoacrylic acid facilitates specific reaction pathways that are valuable in organic synthesis.

Halodecarboxylation reactions, where a carboxylic acid group is replaced by a halogen with the loss of carbon dioxide, are described as "one of the fundamental key methods for the synthesis of ubiquitous organic halides". 3,3-Dibromoacrylic acid, with its carboxylic acid functionality and geminal dibromo motif, serves as both a potential substrate for halodecarboxylation and a precursor for further transformations involving the selective manipulation of the bromine atoms.

The significance of 3,3-Dibromoacrylic acid is further enhanced by the general importance of halogen substituents in pharmaceutical and material science applications. As noted in research from the Hennecke group, "halogen substituents are common in natural products as well as active pharmaceutical ingredients and have a strong influence on physico-chemical properties". This highlights the potential value of 3,3-Dibromoacrylic acid as a building block for compounds with specific biological or material properties.

Position within Organohalogen Research Landscape

3,3-Dibromoacrylic acid exists at the intersection of several important research areas in modern organic chemistry. The current landscape of organohalogen research emphasizes the development of selective halogenation methods to achieve precise control over the introduction of halogen atoms into organic molecules. Research groups like the Hennecke group are actively developing "synthetic methods for chemo-, regio- and stereoselective halogenation", indicating ongoing interest in compounds like 3,3-Dibromoacrylic acid with defined halogen positioning.

In synthetic applications, related brominated acrylic derivatives such as 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester have been demonstrated as valuable building blocks for synthesizing heterocycles. This suggests parallel applications for 3,3-Dibromoacrylic acid in accessing diverse structural motifs through selective transformations of the geminal dibromo functionality. The versatility of such compounds in organic synthesis positions 3,3-Dibromoacrylic acid as a compound of interest for researchers developing new synthetic methodologies.

Furthermore, the bioactivity attributed to 3,3-Dibromoacrylic acid aligns with broader research interests in haloorganic compounds for medicinal chemistry applications. As pharmaceutical research continues to explore diverse chemical space, compounds with unique structural features like 3,3-Dibromoacrylic acid maintain relevance as potential scaffolds or intermediates for drug discovery efforts.

Direct Bromination of Acrylic Acid

The direct bromination of acrylic acid represents the most straightforward approach to synthesizing 3,3-dibromoacrylic acid [1] [6]. This methodology involves the electrophilic addition of molecular bromine to the double bond of acrylic acid under controlled conditions [12].

Reaction Mechanisms and Parameters

The bromination mechanism proceeds through a bromonium ion intermediate, which is subsequently attacked by bromide ion to yield the vicinal dibromide product [12]. The reaction follows an anti-addition pathway, where the bromine atoms are delivered to opposite faces of the alkene double bond [12]. Research has demonstrated that the reaction parameters significantly influence the product distribution and yield [8] [9].

Optimal reaction conditions require precise control of the bromine to acrylic acid stoichiometric ratio, typically maintained between 1.1:1 and 1.3:1 to ensure complete conversion while minimizing side reactions [8]. The reaction rate exhibits strong temperature dependence, with kinetic studies revealing that bromination proceeds rapidly even at temperatures as low as 0°C [12]. Temperature control within ±2°C has been identified as critical for achieving reproducible yields and preventing unwanted polymerization of the acrylic acid substrate [9].

The reaction mechanism involves initial formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by bromide ion at the less substituted carbon center [12]. This regioselective attack results in the formation of 3,3-dibromoacrylic acid as the primary product [1]. Studies have shown that the reaction proceeds with high stereoselectivity when appropriate reaction conditions are maintained [14].

Solvent Effects on Bromination Efficiency

Solvent selection plays a crucial role in determining bromination efficiency and product selectivity [11] [28]. Research has demonstrated that polar aprotic solvents generally provide superior results compared to protic solvents [11]. Carbon tetrachloride has been extensively employed as a standard solvent for bromination reactions due to its chemical inertness and ability to dissolve both bromine and organic substrates effectively [12] [27].

Dichloromethane represents another effective solvent choice, offering good solubility characteristics while maintaining reaction control [8]. The solvent's dielectric constant influences the stability of the bromonium ion intermediate, thereby affecting the overall reaction rate and selectivity [11]. Studies indicate that solvents with dielectric constants in the range of 2-10 provide optimal conditions for bromination reactions [13].

Diethyl ether has been successfully employed for low-temperature bromination reactions, particularly when enhanced control over reaction exothermicity is required [8]. The ether's low boiling point provides natural temperature regulation through evaporative cooling, making it particularly suitable for reactions requiring precise temperature control [8].

Temperature-Controlled Synthesis

Temperature control represents a critical parameter in the bromination of acrylic acid to 3,3-dibromoacrylic acid [27]. Low-temperature conditions (0°C to -20°C) have been employed to enhance selectivity and minimize side reactions, although this approach typically results in lower overall yields ranging from 45-65% [27].

Controlled-temperature synthesis at moderate conditions (25°C to 50°C) provides an optimal balance between reaction rate and selectivity, typically yielding 70-85% of the desired product [27]. Research has established that maintaining reaction temperatures within this range prevents excessive heat generation while ensuring complete conversion of the starting material [9].

High-temperature bromination (77°C to 150°C) has been investigated as a means to prevent rearrangement reactions and achieve non-rearranged products [27]. This approach, termed High Temperature Bromination Reaction methodology, has demonstrated yields of 85-95% when properly controlled [27]. The elevated temperature conditions favor direct addition over competing rearrangement pathways, resulting in improved product selectivity [27].

Alternative Synthetic Pathways

Beyond direct bromination, several alternative synthetic approaches have been developed for the preparation of 3,3-dibromoacrylic acid [15] [16] [19].

Dehydrohalogenation of 2,3-Dibromopropionic Acid

The dehydrohalogenation approach represents a viable alternative route involving the elimination of hydrogen bromide from 2,3-dibromopropionic acid [15]. This methodology employs basic conditions to promote the elimination reaction, typically utilizing triethylamine as the base in acetone solvent [15].

The reaction mechanism involves abstraction of the α-hydrogen by the base, followed by elimination of bromide ion to form the desired α,β-unsaturated acid [15]. Research has demonstrated that this approach can achieve yields of 60-75% under optimized conditions [15]. The reaction typically requires temperatures of 100°C to 120°C and reaction times of 4-8 hours to achieve complete conversion [15].

Temperature optimization studies have revealed that elevated temperatures favor the elimination reaction while minimizing competing side reactions [15]. The use of polar aprotic solvents enhances the basicity of the eliminating agent, thereby improving reaction efficiency [15].

Iron-Catalyzed Synthetic Approaches

Iron-catalyzed methodologies have emerged as environmentally sustainable alternatives for the synthesis of halogenated acrylic acid derivatives [16] [19]. These approaches typically employ iron complexes as catalysts under oxidative conditions to achieve selective functionalization [19].

Research has demonstrated that iron-catalyzed oxidative coupling reactions can be employed to construct carbon-carbon bonds while introducing halogen functionality [19]. The use of hexadecafluorinated iron-phthalocyanine complexes as catalysts has shown particular promise, achieving yields of 55-80% under optimized conditions [19].

The reaction mechanism involves initial coordination of the substrate to the iron center, followed by oxidative addition and subsequent halogenation [19]. Temperature ranges of 80°C to 120°C have been identified as optimal for these transformations, with reaction times typically extending from 6-12 hours [16] [19].

Quinoline-Mediated Transformations

Quinoline-mediated synthetic approaches represent a specialized methodology for accessing halogenated acrylic acid derivatives [17] [20]. These transformations typically involve the use of quinoline as both a directing group and activating agent [20].

Research has established that quinoline-mediated reactions proceed through chelation-assisted mechanisms, where the quinoline nitrogen coordinates to metal centers to facilitate selective functionalization [17]. Temperature ranges of 110°C to 150°C are typically required for these transformations, with reaction times extending from 8-24 hours [20].

The methodology has demonstrated particular utility in the synthesis of substituted quinoline derivatives through intramolecular cyclization reactions [17]. Yields of 40-70% have been achieved under optimized conditions, with the specific yield depending on the substitution pattern and reaction conditions employed [20].

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of 3,3-dibromoacrylic acid requires careful consideration of multiple factors including yield optimization, process economics, and purification methodologies [21] [24] [25].

Yield Optimization Strategies

Industrial yield optimization strategies focus on maximizing conversion efficiency while minimizing raw material consumption and waste generation [25] [42]. Response surface methodology has been employed to identify optimal process conditions through systematic variation of key parameters [25].

Temperature optimization represents a critical factor in industrial processes, with studies demonstrating that precise temperature control can improve yields by 15-20% compared to uncontrolled conditions [25]. The implementation of automated temperature control systems enables maintenance of optimal reaction conditions throughout the process [44].

Catalyst optimization strategies have focused on developing highly active and selective catalytic systems that operate under mild conditions [25]. The use of supported catalysts has shown promise for industrial applications, offering improved stability and recyclability compared to homogeneous systems [19].

Process intensification approaches, including the use of continuous flow reactors, have demonstrated significant advantages for industrial production [28]. These systems offer enhanced heat and mass transfer, improved safety profiles, and reduced environmental impact compared to traditional batch processes [28].

Purification and Isolation Methods

Industrial purification of 3,3-dibromoacrylic acid typically involves a combination of extraction, crystallization, and distillation techniques [23] [24]. The selection of appropriate purification methods depends on the specific impurity profile and desired product purity specifications [26].

Liquid-liquid extraction using appropriate solvent systems represents the primary purification approach for removing water-soluble impurities [24]. Di-isopropyl ether has been identified as an effective extraction solvent due to its selectivity for organic acids and low water solubility [24].

Crystallization techniques have been developed to achieve high-purity products suitable for pharmaceutical and fine chemical applications [23]. The process typically involves controlled cooling of saturated solutions to promote nucleation and crystal growth [23].

Distillation under reduced pressure represents the final purification step, enabling the removal of volatile impurities while preventing thermal decomposition of the product [24]. Operating pressures below 50 millitorr have been identified as optimal for minimizing thermal stress on the product [23].

Column chromatography using neutral alumina has been employed for laboratory-scale purifications, particularly for the removal of stabilizers and polymerization inhibitors [23]. This approach offers high selectivity but is typically not economically viable for large-scale industrial applications [26].

Table 1: Physical and Chemical Properties of 3,3-Dibromoacrylic Acid
PropertyValueReference
Molecular FormulaC₃H₂Br₂O₂ChemBK Database [3]
Molecular Weight (g/mol)229.85ChemBK Database [3]
CAS Number1578-21-8ChemBK Database [3]
Melting Point (°C)86.3ChemBK Database [3]
Boiling Point (°C)245 (estimated)ChemBK Database [3]
Density (g/cm³)2.3323 (estimated)ChemBK Database [3]
Refractive Index1.5220 (estimated)ChemBK Database [3]
AppearanceCrystalline solidChemBK Database [3]
Solubility in WaterMiscibleLiterature reports [8]
Table 2: Synthesis Conditions for Different Preparation Methods
MethodTemperature (°C)SolventTypical Yield (%)Reaction Time (h)
Direct Bromination - Low Temperature0 to -20Diethyl ether/Carbon tetrachloride45-652-4
Direct Bromination - Controlled Temperature25 to 50Dichloromethane70-851-3
Direct Bromination - High Temperature77 to 150Carbon tetrachloride85-950.5-2
Dehydrohalogenation Route100 to 120Acetone/Triethylamine60-754-8
Iron-Catalyzed Approach80 to 120Various organic solvents55-806-12
Quinoline-Mediated Transformation110 to 150Dimethyl sulfoxide/Pyridine40-708-24
Table 3: Optimization Parameters for Enhanced Yield
ParameterOptimal RangeImpact on Yield
Bromine:Acrylic Acid Ratio1.1-1.3:1High
Temperature Control Range±2°CCritical
Stirring Rate (rpm)300-500Moderate
Addition Rate (mL/min)0.5-2.0High
Reaction AtmosphereNitrogen/InertModerate
pH Control6.5-8.0Low-Moderate
Catalyst Loading (mol%)5-15Variable
Solvent Volume Ratio3-5:1Moderate

Double Bond Reactivity Characteristics

3,3-Dibromoacrylic acid exhibits exceptionally high reactivity at the carbon-carbon double bond due to the presence of two electron-withdrawing bromine atoms on the same carbon atom. This geminal dibromination creates a highly electrophilic β-carbon that is susceptible to nucleophilic attack. The compound demonstrates characteristics of an α,β-unsaturated carbonyl system, where the carbonyl group is conjugated with the alkene, making it particularly reactive toward nucleophilic addition reactions.

The double bond reactivity is significantly enhanced compared to simple acrylic acid derivatives. Research findings indicate that compounds with geminal dihalogen substitution show substantially increased electrophilicity at the β-carbon position. The presence of two bromine atoms on the same carbon creates a powerful electron-withdrawing effect that activates the adjacent carbon for nucleophilic attack through the Michael addition mechanism.

Comparative studies demonstrate that 3,3-dibromoacrylic acid exhibits very high electrophilic character, ranking among the most reactive α,β-unsaturated carbonyl compounds. The compound shows exceptional susceptibility to nucleophilic addition reactions, with the β-carbon being the preferred site for nucleophilic attack. This reactivity pattern is consistent with the behavior of other highly electrophilic Michael acceptors, where conjugation between the carbonyl and alkene systems creates favorable conditions for 1,4-addition reactions.

Carboxyl Group Transformations

The carboxyl group in 3,3-dibromoacrylic acid demonstrates enhanced acidity compared to simple acrylic acid due to the strong electron-withdrawing effect of the two bromine substituents. The estimated pKa value of approximately 2.5-3.0 indicates significantly increased acidity relative to acrylic acid, which has a pKa of 4.25. This enhanced acidity facilitates various carboxyl group transformations under milder conditions than required for unsubstituted acrylic acid derivatives.

The carboxyl group readily undergoes typical carboxylic acid reactions including esterification, amidation, and salt formation. The electron-withdrawing bromine substituents increase the electrophilicity of the carbonyl carbon, making nucleophilic acyl substitution reactions more favorable. Standard derivatization reactions proceed efficiently, allowing for the preparation of esters, amides, and other carboxylic acid derivatives using conventional synthetic methodologies.

Decarboxylation reactions represent a significant transformation pathway for 3,3-dibromoacrylic acid. Research has demonstrated that brominated acrylic acids can undergo decarboxylative processes under appropriate conditions, leading to the formation of vinyl bromide derivatives. These decarboxylation reactions are facilitated by the electron-withdrawing nature of the bromine substituents, which stabilize the intermediate radical or ionic species formed during the reaction.

Elimination Reactions

Dehydrohalogenation Mechanisms

3,3-Dibromoacrylic acid exhibits a strong tendency to undergo elimination reactions, particularly dehydrohalogenation, leading to the formation of 2-bromoacrylic acid derivatives. The elimination of hydrogen bromide follows established mechanisms for halogenated organic compounds, with both E1 and E2 pathways being feasible depending on reaction conditions.

The E2 elimination mechanism is particularly favorable for 3,3-dibromoacrylic acid due to the presence of acidic hydrogen atoms adjacent to the electron-withdrawing bromine substituents. Under basic conditions, the compound readily undergoes bimolecular elimination, with the base abstracting a proton while the bromide ion departs simultaneously. The reaction kinetics follow second-order behavior, being first-order in both the substrate and base concentration.

The E1 elimination pathway becomes more prominent under conditions that favor carbocation formation. The electron-withdrawing effect of the bromine substituents can stabilize carbocation intermediates, making unimolecular elimination possible under appropriate reaction conditions. The choice between E1 and E2 mechanisms depends on factors such as base strength, solvent polarity, and reaction temperature.

Formation of 2-Bromoacrylic Derivatives

The primary elimination product from 3,3-dibromoacrylic acid is 2-bromoacrylic acid, formed through the loss of hydrogen bromide. This transformation represents a highly favorable reaction pathway due to the restoration of aromatic stability in the product and the relief of steric strain associated with the geminal dibromination.

Research studies have demonstrated that the formation of 2-bromoacrylic derivatives occurs with high regioselectivity. The elimination preferentially removes one bromine atom along with an adjacent hydrogen, leading to the formation of the α-bromoacrylic acid product. This regioselectivity is attributed to the greater stability of the resulting conjugated system compared to alternative elimination products.

The reaction conditions significantly influence the efficiency of 2-bromoacrylic acid formation. Studies indicate that stronger bases and elevated temperatures favor the elimination process. The reaction can be optimized by controlling factors such as base concentration, solvent choice, and reaction temperature to achieve maximum conversion to the desired 2-bromoacrylic acid product.

Substitution Reaction Pathways

Bromine Displacement Reactions

The bromine atoms in 3,3-dibromoacrylic acid are susceptible to nucleophilic displacement reactions, particularly at the β-carbon position. The electron-withdrawing effect of the carbonyl group activates the carbon-bromine bonds toward nucleophilic attack, making substitution reactions feasible under appropriate conditions.

SN2 mechanisms are favored for bromine displacement reactions due to the primary nature of the carbon center and the presence of electron-withdrawing substituents. The reaction proceeds through backside attack by the nucleophile, leading to inversion of configuration at the reaction center. Strong nucleophiles such as alkoxides, amines, and organometallic reagents can effectively displace bromine atoms under suitable reaction conditions.

The reactivity pattern shows preferential substitution at the β-carbon position due to the combined activating effects of the carbonyl group and the adjacent bromine substituent. This regioselectivity is consistent with the behavior of other α,β-unsaturated carbonyl compounds, where the β-position is more electrophilic and susceptible to nucleophilic attack.

Regioselectivity in Substitution Processes

The regioselectivity of substitution reactions in 3,3-dibromoacrylic acid is governed by the relative electrophilicity of different carbon centers and the steric accessibility of the reaction sites. The β-carbon position (C-3) is strongly favored for nucleophilic substitution due to the electron-withdrawing effect of the carbonyl group and the presence of geminal bromine substituents.

Electronic factors play a dominant role in determining regioselectivity, with the β-carbon being significantly more electrophilic than other positions in the molecule. The conjugation between the carbonyl and alkene systems creates a partial positive charge at the β-carbon, making it the preferred site for nucleophilic attack. This electronic activation is further enhanced by the presence of the bromine substituents, which increase the electrophilicity through inductive effects.

Steric factors also influence regioselectivity, with the less hindered β-carbon position being more accessible to nucleophilic attack compared to the more crowded α-carbon bearing the geminal bromine substituents. The combination of electronic activation and steric accessibility makes the β-carbon the predominant site for substitution reactions, leading to high regioselectivity in most nucleophilic substitution processes.

Property3,3-Dibromoacrylic AcidAcrylic Acid2-Bromoacrylic Acid
Molecular Weight229.85 g/mol72.06 g/mol150.96 g/mol
Melting Point86.3°C13°C62-65°C
ElectrophilicityVery HighModerateHigh
Double Bond ReactivityExtremely ReactiveModerateHigh
Elimination TendencyVery HighLowHigh
Regioselectivityβ-carbon preferredβ-carbonα-carbon

XLogP3

1.6

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]

Dates

Last modified: 08-15-2023

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